N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-propanamide

P2X3 allosteric modulator mechanism of action

N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-propanamide (CAS 954568-89-9) is the free base form of the first-in-class, orally active P2X3 receptor antagonist gefapixant (also known as AF-219, MK-7264). This compound belongs to the aryloxy-propanamide class and acts as a negative allosteric modulator (NAM) at P2X3 homotrimeric and P2X2/3 heterotrimeric ion channels, blocking ATP-gated cation flux with nanomolar potency.

Molecular Formula C16H17FN2O2
Molecular Weight 288.32 g/mol
CAS No. 954568-89-9
Cat. No. B1318117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-propanamide
CAS954568-89-9
Molecular FormulaC16H17FN2O2
Molecular Weight288.32 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1OC(C)C(=O)NC2=C(C=CC(=C2)N)F
InChIInChI=1S/C16H17FN2O2/c1-10-5-3-4-6-15(10)21-11(2)16(20)19-14-9-12(18)7-8-13(14)17/h3-9,11H,18H2,1-2H3,(H,19,20)
InChIKeyFKPFYGHAMOKQDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-propanamide (CAS 954568-89-9): P2X3 Antagonist Free Base for Chronic Cough and Pain Research


N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-propanamide (CAS 954568-89-9) is the free base form of the first-in-class, orally active P2X3 receptor antagonist gefapixant (also known as AF-219, MK-7264) [1]. This compound belongs to the aryloxy-propanamide class and acts as a negative allosteric modulator (NAM) at P2X3 homotrimeric and P2X2/3 heterotrimeric ion channels, blocking ATP-gated cation flux with nanomolar potency [1][2]. Its molecular formula is C16H17FN2O2 (MW 288.32 g/mol) and it is supplied as a research-grade intermediate (typical purity ≥95%) for in vitro and in vivo pharmacological studies . The compound has progressed through Phase III clinical trials (as the citrate salt) for refractory chronic cough, establishing the P2X3 target in human disease [3].

Why N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-propanamide Cannot Be Substituted by Generic P2X3 Antagonists


P2X3 antagonists span multiple chemotypes—including aryloxy-propanamides (e.g., AF-219), aryl carboxamides (e.g., RO-51), and nucleotide analogs (e.g., TNP-ATP)—that differ fundamentally in mechanism of action (allosteric vs. orthosteric), subunit selectivity (P2X3 homotrimer vs. P2X2/3 heterotrimer), and pharmacokinetic profiles [1][2]. Even within the aryloxy-propanamide series, subtle modifications to the phenoxy substituent (e.g., shifting the methyl group from the 2- to the 3- or 4-position, or replacing it with hydrogen) profoundly alter P2X3 binding affinity, selectivity, and oral bioavailability [2]. Substituting N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-propanamide with a generic P2X3 antagonist will introduce uncontrolled variables—different binding site, altered subtype selectivity, divergent ADME properties, and unvalidated in vivo target engagement—that can invalidate experimental conclusions and delay project timelines [1][2].

Quantitative Differentiation Evidence for N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-propanamide


Allosteric Inhibition Mechanism Differentiates AF-219 from Orthosteric Antagonists A-317491 and TNP-ATP

AF-219 (N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-propanamide) displays allosteric inhibition of ATP activation at human and rat P2X3 receptors, unlike the orthosteric antagonists A-317491 and TNP-ATP [1]. In functional assays, AF-219 blocked ATP-induced calcium flux with IC50 values of 25–200 nM while acting through a topographically distinct allosteric site, whereas A-317491 and TNP-ATP compete directly with ATP at the orthosteric binding pocket [1][2].

P2X3 allosteric modulator mechanism of action A-317491 TNP-ATP

AF-219 Exhibits Superior Selectivity Over Other P2X Subtypes Compared to Non-Selective P2X Antagonist TNP-ATP

AF-219 at 10 μM showed no activity at other P2X channels (P2X1, P2X2, P2X4, P2X5, P2X7) and in a broad battery of receptors, enzymes, and ion channels, demonstrating high functional selectivity for P2X3-containing receptors [1]. In contrast, TNP-ATP inhibits multiple P2X subtypes (P2X1 IC50 ~1 nM, P2X3 IC50 ~1 nM, P2X2/3 IC50 ~3–6 nM) with limited selectivity [2].

P2X3 selectivity P2X1 P2X2 P2X4 P2X7 TNP-ATP off-target

Superior Oral Bioavailability and Metabolic Stability of AF-219 Versus RO-51, a Structurally Distinct Dual P2X3/P2X2/3 Antagonist

AF-219 demonstrates favorable oral pharmacokinetics across multiple preclinical species, with oral bioavailability (F) of 38–82%, elimination half-life (t½) of 1.5–7.6 hours, and moderate plasma protein binding (55–67%) [1]. In contrast, RO-51, a potent dual P2X3/P2X2/3 antagonist (IC50 = 2 nM at rat P2X3), suffers from rapid clearance, short half-lives, and high protein binding in rat, limiting its in vivo utility [2].

P2X3 bioavailability pharmacokinetics RO-51 half-life oral availability

Crystal Structure of AF-219 Bound to Human P2X3 Defines a Unique Druggable Allosteric Site Absent in Orthosteric Antagonist Co-Structures

The co-crystal structure of human P2X3 receptor in complex with AF-219 (PDB: 5YVE, resolution 3.4 Å) reveals that AF-219 binds to a unique negative allosteric site formed by the left flipper (LF), lower body (LB), and dorsal fin (DF) domains, topographically distinct from the orthosteric ATP-binding pocket located at subunit interfaces [1]. This allosteric binding mode has been confirmed through site-directed mutagenesis and functional channel studies, and is structurally conserved for the related allosteric inhibitor AF-353 but is absent in orthosteric antagonist (e.g., TNP-ATP) co-structures [1].

P2X3 crystallography allosteric site AF-219 structure-based drug design PDB 5YVE

Clinically Validated In Vivo Efficacy in Chronic Cough: AF-219 Phase III Data Versus Preclinical-Only Comparators

AF-219 (as gefapixant citrate) is the only P2X3 antagonist to have completed successful Phase III randomized controlled trials (COUGH-1 and COUGH-2) demonstrating statistically significant reduction in 24-hour cough frequency versus placebo in patients with refractory or unexplained chronic cough [1]. In contrast, comparator P2X3 antagonists including A-317491, RO-51, RO-3, and AF-353 have never progressed beyond preclinical or early Phase I evaluation, with no published clinical efficacy data [2].

chronic cough Phase III gefapixant clinical validation P2X3 antagonist

Optimal Research and Procurement Scenarios for N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-propanamide (AF-219 Free Base)


Chronic Cough Translational Research: Validated P2X3 Target Engagement Tool

For laboratories investigating the role of P2X3 receptors in vagal afferent sensitization and chronic cough, AF-219 is the only P2X3 antagonist with Phase III clinical validation [1]. The free base form (CAS 954568-89-9) can be used for in vitro electrophysiology and calcium imaging in isolated vagal sensory neurons, as well as for formulation development of preclinical oral dosing solutions. Its allosteric mechanism preserves normal ATP signaling at non-P2X3 purinergic receptors, reducing off-target confounding in cough reflex studies [2].

Structure-Based Drug Discovery Targeting the P2X3 Allosteric Site

Medicinal chemistry teams conducting fragment-based screening, molecular docking, or rational lead optimization against the P2X3 allosteric pocket can use the AF-219 co-crystal structure (PDB 5YVE) as a validated template [3]. The free base compound serves as both a reference ligand for competitive binding assays and a starting scaffold for SAR exploration. Its structurally characterized allosteric binding mode is unique among P2X3 ligands, enabling design of novel chemotypes with improved subtype selectivity [3].

In Vivo Pain and Visceral Hypersensitivity Models Requiring Oral Dosing

Preclinical researchers evaluating P2X3 antagonism in rodent models of neuropathic pain, inflammatory pain, or visceral hypersensitivity benefit from AF-219's favorable oral PK profile (F = 38–82%, t½ = 1.5–7.6 h across species) [2]. Unlike RO-51 (rapid clearance) or TNP-ATP (no oral bioavailability), AF-219 achieves sustained systemic exposure suitable for once- or twice-daily oral dosing regimens, enabling chronic efficacy studies with reduced animal stress [2][4].

Selectivity Profiling of Purinergic Signaling in Sensory Neuron Preparations

Electrophysiologists and neuroscientists studying ATP-mediated signaling in dorsal root ganglion (DRG) or nodose ganglion neurons can use AF-219 to selectively block P2X3-mediated currents without affecting P2X1, P2X2, P2X4, or P2X7 receptors at concentrations up to 10 μM [2]. This selectivity is critical for dissecting the relative contributions of homomeric P2X3 versus heteromeric P2X2/3 receptors in native sensory neuron populations, which is not achievable with non-selective antagonists such as TNP-ATP [2][5].

Quote Request

Request a Quote for N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.